molecular formula C10H9N3O3 B1307127 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 99185-87-2

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1307127
CAS No.: 99185-87-2
M. Wt: 219.2 g/mol
InChI Key: SMLZSTCHCICYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ringThe molecular formula of this compound is C10H9N3O3, and it has a molecular weight of 219.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways in microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure allows it to bind effectively to various biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(13-16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZSTCHCICYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390380
Record name 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99185-87-2
Record name 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.